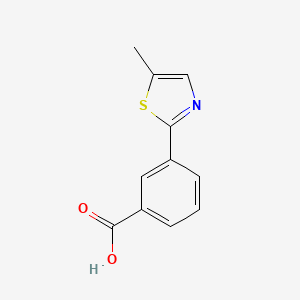

3-(5-Methyl-1,3-thiazol-2-yl)benzoesäure

Übersicht

Beschreibung

“3-(5-Methyl-1,3-thiazol-2-yl)benzoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . Thiazoles are aromatic heterocycles and are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years. For instance, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Antioxidative Anwendungen

Thiazol-Derivate, einschließlich 3-(5-Methyl-1,3-thiazol-2-yl)benzoesäure, wurden auf ihre potenziellen antioxidativen Eigenschaften untersucht. Antioxidantien sind entscheidend für den Schutz von Zellen vor oxidativem Stress, der durch freie Radikale verursacht wird. Diese Verbindung könnte zur Entwicklung neuer antioxidativer Medikamente verwendet werden, die dazu beitragen, oxidativen Schaden in Zellen zu verringern, was ein häufiger Weg bei vielen chronischen Krankheiten ist .

Analgetische Entwicklung

Die analgetische Aktivität von Thiazolverbindungen ist gut dokumentiert. Sie können auf das zentrale Nervensystem wirken, um Schmerzen zu lindern. Forschungen zu This compound könnten zur Entwicklung neuer Schmerzmittel führen, die im Vergleich zu den derzeitigen Optionen möglicherweise weniger Nebenwirkungen haben .

Entzündungshemmende Mittel

Entzündung ist eine biologische Reaktion auf schädliche Reize, und chronische Entzündung kann zu verschiedenen Krankheiten führen. Thiazol-Derivate sind bekannt für ihre entzündungshemmenden Wirkungen. Daher könnte This compound bei der Synthese von Verbindungen verwendet werden, die als potente entzündungshemmende Mittel dienen könnten .

Antimikrobielle und Antimykotische Anwendungen

Die antimikrobiellen und antimykotischen Aktivitäten von Thiazolen machen sie zu Kandidaten für die Entwicklung neuer Antibiotika und Antimykotika. Angesichts der zunehmenden Antibiotikaresistenz könnte This compound entscheidend für die Synthese neuer Medikamente zur Bekämpfung resistenter Bakterien- und Pilzstämme sein .

Antivirenforschung

Thiazol-Derivate haben sich in der antiviralen Forschung als vielversprechend erwiesen, insbesondere bei der Entwicklung von Behandlungen für HIV. Die strukturellen Merkmale von This compound könnten genutzt werden, um neue antivirale Mittel zu entwickeln, die die Virusreplikation oder den Eintritt in Wirtszellen hemmen können .

Neuroprotektive Strategien

Neurodegenerative Erkrankungen wie Alzheimer und Parkinson haben keine wirksamen Behandlungen. Thiazolverbindungen wurden auf ihre neuroprotektiven Eigenschaften untersucht, die zu Durchbrüchen bei der Behandlung oder sogar Vorbeugung dieser Erkrankungen führen könnten. Forschungen zu This compound könnten neue Wege für den Neuroprotektion aufdecken .

Antitumor- und Zytotoxizität

Die Krebsforschung hat von Thiazol-Derivaten profitiert, da sie Antitumor- und zytotoxische Eigenschaften aufweisenThis compound könnte bei der Entwicklung neuer Chemotherapeutika eine wichtige Rolle spielen, die Krebszellen effektiver und mit geringerer Toxizität für gesunde Zellen angreifen .

Chemische Synthese und Wirkstoffdesign

Schließlich bietet die Benzoesäure-Einheit von This compound Möglichkeiten in der organischen Synthese und im Wirkstoffdesign. Sie kann verschiedene chemische Reaktionen eingehen, wie z. B. nukleophile Substitution, die in der medizinischen Chemie grundlegend sind, um eine breite Palette von pharmazeutischen Verbindungen zu erzeugen .

Wirkmechanismus

The mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological target. For instance, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Zukünftige Richtungen

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future directions may include the design and development of different thiazole derivatives with potent antitumor, antioxidant, and antimicrobial activities .

Eigenschaften

IUPAC Name |

3-(5-methyl-1,3-thiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-6-12-10(15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMVNRWWXZEPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

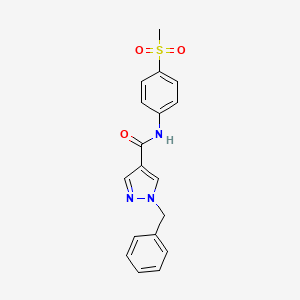

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1524485.png)

![1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride](/img/structure/B1524500.png)

![1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol](/img/structure/B1524502.png)